3-Amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylic acid
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Overview
Description
3-Amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazine family. This compound is characterized by the presence of two trifluoromethyl groups at positions 5 and 6, an amino group at position 3, and a carboxylic acid group at position 2 on the pyrazine ring. The incorporation of trifluoromethyl groups enhances the compound’s stability and lipophilicity, making it a valuable candidate in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of trifluoromethyl groups: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.
Amination and carboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Scientific Research Applications
3-Amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s stability and lipophilicity make it useful in the design of bioactive molecules.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The amino and carboxylic acid groups facilitate binding to enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-trifluoromethylpyrazine-2-carboxylic acid
- 5,6-Difluoropyrazine-2-carboxylic acid
- 3-Amino-6-trifluoromethylpyrazine-2-carboxylic acid
Uniqueness
3-Amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylic acid is unique due to the presence of two trifluoromethyl groups, which significantly enhance its stability, lipophilicity, and overall reactivity compared to similar compounds. This makes it a valuable candidate for various applications in scientific research and industry.
Properties
CAS No. |
1334547-11-3 |
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Molecular Formula |
C7H3F6N3O2 |
Molecular Weight |
275.11 g/mol |
IUPAC Name |
3-amino-5,6-bis(trifluoromethyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H3F6N3O2/c8-6(9,10)2-3(7(11,12)13)16-4(14)1(15-2)5(17)18/h(H2,14,16)(H,17,18) |
InChI Key |
DBWBMMNUZQOCJD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)C(F)(F)F)C(F)(F)F)N)C(=O)O |
Origin of Product |
United States |
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